Moderate Dopamine D2 Receptor Affinity Distinguishes 2-Methoxy-N-(4-methoxyphenyl)benzamide from High-Affinity Benzamide Antipsychotics
2-Methoxy-N-(4-methoxyphenyl)benzamide binds to the human dopamine D2 receptor with a Ki of 342 nM, as measured by stimulation of [35S]GTPγS binding in HEK293 cells [1]. This affinity is approximately 100-fold lower than that of the reference benzamide sulpiride (Ki D2 = 4.2 nM) and 10- to 100-fold lower than metoclopramide (Ki = 3.2–28 nM depending on assay) . The moderate D2 engagement suggests a distinct functional profile, potentially reducing the risk of acute extrapyramidal side effects associated with high-affinity D2 antagonists while preserving antiemetic or neuroleptic-like activity at higher concentrations.
| Evidence Dimension | Binding affinity (Ki) for human dopamine D2 receptor |
|---|---|
| Target Compound Data | Ki = 342 nM |
| Comparator Or Baseline | Sulpiride: Ki = 4.2 nM; Metoclopramide: Ki = 3.2 nM (high-affinity site) or 28 nM |
| Quantified Difference | Target compound has 81‑fold lower affinity than sulpiride; 107‑fold lower than metoclopramide (3.2 nM) |
| Conditions | Human D2 receptor expressed in HEK293 cells, [35S]GTPγS binding assay |
Why This Matters
The moderate D2 affinity of 2-methoxy-N-(4-methoxyphenyl)benzamide makes it a valuable tool compound for studying the relationship between D2 occupancy and functional outcomes without saturating the receptor at low concentrations, and it may serve as a scaffold for developing agents with an improved therapeutic index.
- [1] BindingDB. BDBM50348766 (CHEMBL1806876). Ki = 342 nM for human dopamine D2 receptor. View Source
